3-O-ethyl 3-O'-propan-2-yl 2'-amino-5-oxo-2-propylspiro[1H-pyrrole-4,4'-chromene]-3,3'-dicarboxylate
Description
4’-ethyl 3-isopropyl 2-amino-2’-oxo-5’-propyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups, including amino, oxo, and carboxylate groups, makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
3-O-ethyl 3-O'-propan-2-yl 2'-amino-5-oxo-2-propylspiro[1H-pyrrole-4,4'-chromene]-3,3'-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-5-9-14-16(19(25)28-6-2)22(21(27)24-14)13-10-7-8-11-15(13)30-18(23)17(22)20(26)29-12(3)4/h7-8,10-12H,5-6,9,23H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXOVVGWOURNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2(C3=CC=CC=C3OC(=C2C(=O)OC(C)C)N)C(=O)N1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-ethyl 3-isopropyl 2-amino-2’-oxo-5’-propyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
Spirocyclization: The chromene intermediate undergoes a spirocyclization reaction with a pyrrole derivative in the presence of a strong base to form the spirocyclic structure.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
4’-ethyl 3-isopropyl 2-amino-2’-oxo-5’-propyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The ethyl and isopropyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are employed under controlled conditions.
Major Products
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4’-ethyl 3-isopropyl 2-amino-2’-oxo-5’-propyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4’-ethyl 3-isopropyl 2-amino-2’-oxo-5’-propyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxo group can participate in redox reactions. The spirocyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromene-pyrrole] Derivatives: Compounds with similar spirocyclic structures but different substituents.
Indole Derivatives: Compounds with an indole core structure, which also exhibit diverse biological activities.
Uniqueness
4’-ethyl 3-isopropyl 2-amino-2’-oxo-5’-propyl-1’,2’-dihydrospiro[chromene-4,3’-pyrrole]-3,4’-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
